Lipophilicity (LogP) vs. Benzoic Acid
The lipophilicity of 3-Chloro-2,6-difluorobenzoic acid is a key differentiator for its application. Its calculated LogP value of 2.31640 [1] is substantially higher than that of unsubstituted benzoic acid (LogP ≈ 1.87) [2]. This difference is due to the addition of the halogen substituents, which increases the compound's affinity for non-polar environments.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.31640 |
| Comparator Or Baseline | Benzoic acid (LogP ≈ 1.87) |
| Quantified Difference | ΔLogP = +0.45 |
| Conditions | Calculated values based on structure, as reported in chemical databases [1][2]. |
Why This Matters
Higher LogP values are associated with enhanced membrane permeability, a critical factor for designing bioactive molecules where cellular uptake is required.
- [1] ChemSrc. (2018). 225104-76-7 (3-氯-2,6-二氟苯甲酸,3-Chloro-2,6-difluorobenzoic acid). Retrieved April 20, 2026. View Source
- [2] PubChem. (n.d.). Benzoic acid (Compound). Retrieved April 20, 2026. View Source
